2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide 2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13386330
InChI: InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2
SMILES: C1CC1N(CC2=CC=CC=C2F)C(=O)CN
Molecular Formula: C12H15FN2O
Molecular Weight: 222.26 g/mol

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13386330

Molecular Formula: C12H15FN2O

Molecular Weight: 222.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide -

Specification

Molecular Formula C12H15FN2O
Molecular Weight 222.26 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2
Standard InChI Key DCSNEWVNBUELIB-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC=CC=C2F)C(=O)CN
Canonical SMILES C1CC1N(CC2=CC=CC=C2F)C(=O)CN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]acetamide, reflects its three core components:

  • Cyclopropyl group: A strained three-membered carbon ring that imposes conformational rigidity, potentially enhancing binding selectivity in biological targets .

  • 2-Fluorobenzyl moiety: The fluorine atom at the ortho position of the benzene ring introduces electronegativity and lipophilicity, which can improve membrane permeability and metabolic stability.

  • Acetamide backbone: The primary amine and carbonyl groups provide hydrogen-bonding sites, critical for interactions with biological macromolecules.

The SMILES notation (C1CC1N(CC2=CC=CC=C2F)C(=O)CN) and InChIKey (DCSNEWVNBUELIB-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.

Spectroscopic and Computational Insights

Hypothetical characterization data, inferred from analogous compounds, suggest the following:

TechniquePredicted Findings
¹H NMRδ 6.8–7.2 (aromatic protons), δ 3.8–4.2 (N-CH₂), δ 2.5–3.0 (cyclopropane CH₂), δ 1.8–2.2 (NH₂)
¹³C NMRδ 170 (C=O), δ 160 (C-F), δ 115–130 (aromatic carbons), δ 10–15 (cyclopropane carbons)
IR~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch)
Mass Spectrometrym/z 222.26 [M+H]⁺, fragment ions at m/z 177 (loss of cyclopropane)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Cyclopropylamine: Introduced via nucleophilic substitution or reductive amination.

  • 2-Fluorobenzyl bromide: A common fluorinated electrophile for alkylation reactions.

  • Glycine derivative: The acetamide backbone likely originates from a protected glycine precursor.

Proposed Synthesis

A plausible route involves the following steps:

  • Cyclopropane Formation:

    • Rhodium-catalyzed cyclopropanation of a fluoroalkene with ethyl diazoacetate, as demonstrated in fluorocyclopropane syntheses .

    • Example:

      Fluoroalkene+CH2N2Rh2(OPiv)4Fluorocyclopropane\text{Fluoroalkene} + \text{CH}_2\text{N}_2 \xrightarrow{\text{Rh}_2(\text{OPiv})_4} \text{Fluorocyclopropane}
  • Amide Coupling:

    • Reaction of cyclopropylamine with 2-fluorobenzyl bromide under basic conditions to form N-cyclopropyl-N-(2-fluorobenzyl)amine.

    • Subsequent acylation with bromoacetyl bromide, followed by azide substitution and Staudinger reduction to introduce the primary amine .

  • Final Assembly:

    • Coupling the amine intermediate with a protected glycine derivative, followed by deprotection to yield the target compound .

Challenges and Solutions

  • Cyclopropane Stability: The strained ring may decompose under acidic or high-temperature conditions. Mitigated by using mild reagents and low temperatures .

  • Fluorine Reactivity: Electrophilic fluorination requires anhydrous conditions to prevent hydrolysis.

Hypothetical Pharmacological Profile

Mechanism of Action

While direct studies are lacking, structural analogs suggest potential interactions with:

  • Soluble Guanylyl Cyclase (sGC): Fluorocyclopropane-containing compounds activate sGC, increasing cyclic GMP levels and inducing vasodilation .

  • Protease Enzymes: The acetamide group may inhibit serine proteases by mimicking peptide substrates.

Structure-Activity Relationships (SAR)

  • Cyclopropane Rigidity: Enhances binding affinity by reducing entropic penalties during target engagement .

  • Fluorine Substitution: Increases bioavailability and prolongs half-life via reduced cytochrome P450 metabolism.

Future Research Directions

Synthetic Chemistry

  • Enantioselective Synthesis: Develop chiral catalysts (e.g., Ru or Rh complexes) to access enantiopure variants .

  • Green Chemistry: Explore photochemical or electrochemical cyclopropanation to improve sustainability.

Biological Evaluation

  • In Vitro Screening: Assess activity against kinase panels, GPCRs, and ion channels.

  • Pharmacokinetic Studies: Measure logP, plasma stability, and CYP450 inhibition.

Computational Modeling

  • Molecular Dynamics Simulations: Predict binding modes with sGC or other targets.

  • QSAR Studies: Correlate structural features with bioactivity to guide optimization.

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